盐酸2-(1-甲基-1H-吡唑-3-基)环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

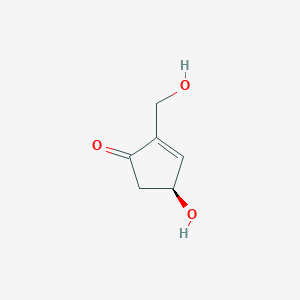

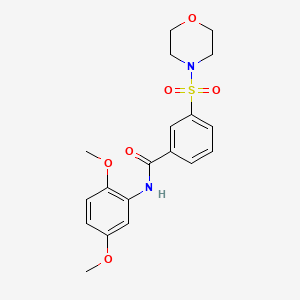

“2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820711-56-5 . It has a molecular weight of 173.65 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method involves the use of ethyl magnesium bromide added to a solution of 1-methyl-1H-pyrazole-3-carbonitrile and Ti (Oi-Pr)4 in Et2O. The solution is stirred and then warmed to ambient temperature, followed by the addition of BF3.OEt2.Molecular Structure Analysis

The IUPAC name of the compound is 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The compound is solid in physical form . The molecular weight of the compound is 173.65 .科学研究应用

具有抗肿瘤和抗菌活性的吡唑衍生物的合成

研究人员探索了吡唑衍生物的合成,作为具有显着的抗肿瘤、抗真菌和抗菌活性的化合物。这些化合物的结构表征包括 X 射线晶体学等技术,展示了吡唑部分在生物活性中的重要性。这些衍生物展示了用于开发抗肿瘤和抗菌剂的潜在药效团位点,表明含吡唑化合物的广泛用途 (Titi 等人,2020)。

对杂环化学的贡献

该化合物及其衍生物对杂环化学领域做出了重大贡献,特别是在合成螺环丙烷稠合杂环方面。此类化学结构因其独特的生物活性而在药物化学中至关重要。使用环丙基亚乙酸酯构建各种杂环展示了环丙烷衍生物在合成复杂分子中的多功能性 (Meijere 等人,1989)。

抗癌剂的开发

由环丙烷合成的吡唑衍生物作为抗癌剂显示出有希望的结果。探索 N-甲基磺酰基和 N-苯磺酰基-3-吲哚基杂环表明了设计新抗癌药物的潜在途径,进一步强调了吡唑衍生物在治疗应用中的重要性 (El-Sawy 等人,2013)。

神经保护剂的开发

环丙基化合物,如 KR-31543,已被研究其对缺血再灌注损伤的神经保护特性。此类化合物的代谢谱分析提供了对其生物转化的见解,这对于了解其作用机制和潜在治疗益处至关重要 (Kim 等人,2002)。

有机合成进展

使用环丙基铋试剂对环状酰胺和唑类进行直接 N-环丙基化代表了有机合成中的重大进步。这种方法为将环丙基引入含氮杂环开辟了新途径,强调了合成技术不断创新,扩大了有机化学家的工具箱 (Gagnon 等人,2007)。

未来方向

While specific future directions for “2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride” are not available in the search results, pyrazole-containing compounds have received attention for the development of new pesticides in recent years . This suggests potential future research directions in exploring the applications of such compounds in various fields.

作用机制

Target of Action

A similar compound with a 1-methyl-1h-pyrazol-5-yl group was found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through modulation of lipophilicity .

Biochemical Pathways

Similar compounds have been found to affect the nad+ salvage pathway by activating nampt .

属性

IUPAC Name |

2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-3-2-7(9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYAVRRSRMLBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2533837.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2533838.png)

![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)

![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)

![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)

![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)